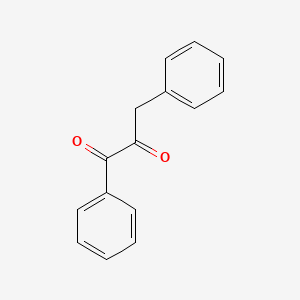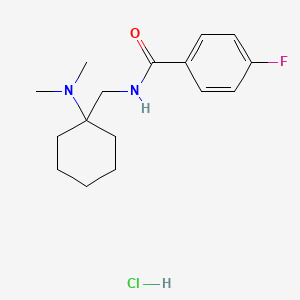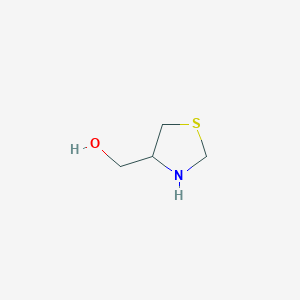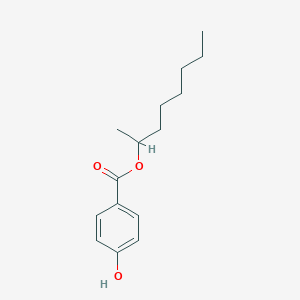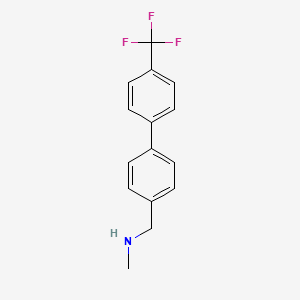
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O4. It features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring bearing two hydroxyl groups at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dihydroxybenzaldehyde with diazo compounds under acidic conditions to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
Uniqueness
1-(3,4-Dihydroxy-phenyl)-cyclopropanecarboxylic acid is unique due to the presence of both hydroxyl groups and a cyclopropane ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
952664-50-5 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5,11-12H,3-4H2,(H,13,14) |
InChI-Schlüssel |
GHJFLVNGRUWTLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=C(C=C2)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B8657509.png)
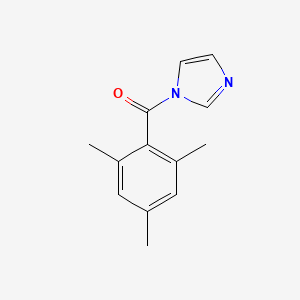
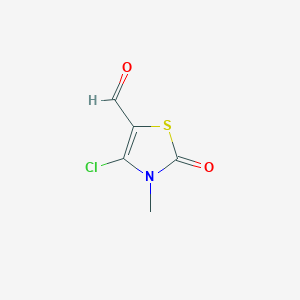
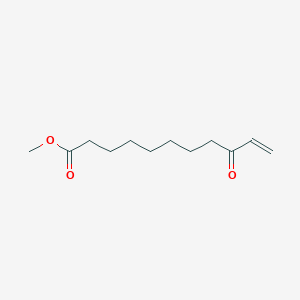
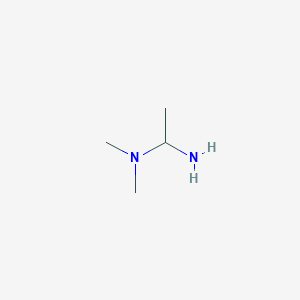
![4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole-2,3-dione](/img/structure/B8657555.png)
![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)
